2-(1H-benzo[d]imidazol-1-yl)-1-(3-(pyrazin-2-yloxy)piperidin-1-yl)ethanone
Description
Properties
IUPAC Name |
2-(benzimidazol-1-yl)-1-(3-pyrazin-2-yloxypiperidin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2/c24-18(12-23-13-21-15-5-1-2-6-16(15)23)22-9-3-4-14(11-22)25-17-10-19-7-8-20-17/h1-2,5-8,10,13-14H,3-4,9,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOXZHRWIVSKNHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CN2C=NC3=CC=CC=C32)OC4=NC=CN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-benzo[d]imidazol-1-yl)-1-(3-(pyrazin-2-yloxy)piperidin-1-yl)ethanone typically involves multiple steps:
Formation of the Benzimidazole Ring: This can be achieved by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.
Attachment of the Ethanone Group: The benzimidazole ring is then reacted with an appropriate acylating agent to introduce the ethanone group.
Formation of the Pyrazine Ring: The pyrazine ring can be synthesized by the cyclization of appropriate diamines with diketones.
Coupling with Piperidine: The final step involves the coupling of the pyrazine ring with a piperidine derivative under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Reactivity at the Ethanone Carbonyl Group
The ethanone carbonyl serves as a key electrophilic site for nucleophilic additions or substitutions:
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Nucleophilic Acyl Substitution : Reacts with amines (e.g., hydrazines) to form hydrazones. For example, hydrazine hydrate under reflux conditions generates hydrazide derivatives (e.g., 9 in , 88% yield).
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Condensation Reactions : Forms Schiff bases with primary amines or reacts with hydroxylamine to yield oximes. Such reactions are pH-sensitive, often requiring acidic or neutral conditions .
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Reduction : The ketone can be reduced to a secondary alcohol using agents like NaBH₄ or LiAlH₄, though steric hindrance from adjacent groups may slow reactivity.
Benzoimidazole Ring Modifications
The 1H-benzo[d]imidazole moiety participates in electrophilic substitutions and metal-catalyzed couplings:
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C–H Functionalization :
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N-Alkylation/Arylation : The imidazole NH undergoes alkylation with alkyl halides or Mitsunobu reactions, forming N-substituted derivatives (e.g., 183 in ).
Pyrazine-Oxy Piperidine Reactivity
The pyrazin-2-yloxy-piperidine subunit engages in:
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Nucleophilic Substitution : The pyrazine oxygen acts as a leaving group in SN2 reactions with alkyl halides or amines, forming ether or amine derivatives .
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Hydrogen Bonding : The pyrazine N atoms participate in hydrogen bonding, influencing solubility and coordination chemistry (e.g., phosphodiesterase inhibitor analogs in ).
Piperidine Ring Transformations
The piperidine ring undergoes:
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Quaternization : Reacts with methyl iodide or acyl chlorides to form quaternary ammonium salts, enhancing water solubility.
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Ring-Opening : Strong acids or bases can cleave the ring, though stability is high under mild conditions .
Multi-Step Functionalization Pathways
Examples from analogous compounds demonstrate cascading reactions:
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Azide Coupling : Hydrazide intermediates (e.g., 9 in ) react with nitrous acid to form azides, which undergo Staudinger or Huisgen cycloadditions for bioconjugation .
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Heterocycle Fusion : Condensation with aldehydes or ketones forms fused rings (e.g., quinoxalines in ).
Key Reaction Parameters
| Parameter | Optimal Conditions | Impact on Yield/Selectivity |
|-------------------|
Scientific Research Applications
Anticancer Properties
Research has indicated that derivatives of benzimidazole and pyrazine exhibit significant anticancer activity. For instance, a study evaluated compounds with similar scaffolds against various cancer cell lines, demonstrating broad-spectrum cytotoxicity. Compound 31, a derivative closely related to 2-(1H-benzo[d]imidazol-1-yl)-1-(3-(pyrazin-2-yloxy)piperidin-1-yl)ethanone, showed a growth inhibition range of -98.48% to 98.86% across 51 cancer cell lines, with a GI50 value between 0.80–2.87 µM . This suggests that compounds featuring the benzimidazole and pyrazine moieties may serve as promising candidates for further development in cancer therapeutics.
Antimicrobial Activity
The compound also displays potential antimicrobial properties. Similar compounds containing imidazole rings have been shown to exhibit strong antimicrobial effects, suggesting that 2-(1H-benzo[d]imidazol-1-yl)-1-(3-(pyrazin-2-yloxy)piperidin-1-yl)ethanone could be effective against various bacterial and fungal strains . The presence of both the pyrazine and piperidine rings may enhance its binding affinity to microbial targets, increasing its efficacy.
Case Studies
Several studies have documented the synthesis and evaluation of related compounds:
These findings underscore the versatility of compounds containing benzimidazole and pyrazine structures in medicinal chemistry.
Mechanism of Action
The mechanism of action of 2-(1H-benzo[d]imidazol-1-yl)-1-(3-(pyrazin-2-yloxy)piperidin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole and pyrazine rings are known to interact with the active sites of enzymes, potentially inhibiting their activity. The piperidine ring may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Key Differences
Table 1: Structural Comparison of Benzimidazole Derivatives
Biological Activity
The compound 2-(1H-benzo[d]imidazol-1-yl)-1-(3-(pyrazin-2-yloxy)piperidin-1-yl)ethanone is a novel synthetic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The compound features a benzimidazole core linked to a piperidine moiety through a pyrazine ether. This unique structure is hypothesized to contribute to its biological activity by interacting with various biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Kinase Inhibition : Similar compounds have shown efficacy as kinase inhibitors, particularly targeting receptor tyrosine kinases involved in cancer progression. For instance, benzimidazole derivatives have been documented to inhibit EGFR (epidermal growth factor receptor) with significant potency, suggesting that the compound may exhibit similar properties .
- Antimicrobial Activity : Research indicates that benzimidazole derivatives possess antimicrobial properties against both Gram-positive and Gram-negative bacteria. The structural features of the compound may enhance its interaction with bacterial cell membranes or specific bacterial enzymes .
Table 1: Biological Activity Summary
Case Study 1: Anticancer Activity
In a study investigating the anticancer properties of benzimidazole derivatives, it was found that compounds structurally similar to the target molecule induced apoptosis in various cancer cell lines. The mechanism involved the activation of caspases and modulation of Bcl-2 family proteins, leading to increased cell death in tumor cells .
Case Study 2: Antimicrobial Efficacy
A series of benzimidazole derivatives were tested for their antimicrobial activity against clinical isolates of S. aureus and E. coli. The results demonstrated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, highlighting their potential as alternative therapeutic agents .
Pharmacological Implications
The diverse biological activities exhibited by 2-(1H-benzo[d]imidazol-1-yl)-1-(3-(pyrazin-2-yloxy)piperidin-1-yl)ethanone suggest its potential application in treating various diseases, particularly cancers and bacterial infections. Further studies are warranted to elucidate its pharmacokinetics, toxicity profiles, and long-term effects in vivo.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
